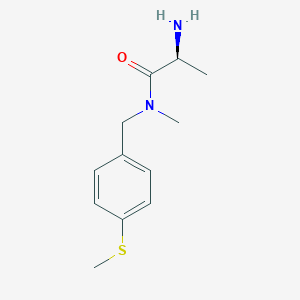

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-9(13)12(15)14(2)8-10-4-6-11(16-3)7-5-10/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBMCJGITVNEHL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-(methylthio)benzaldehyde and (S)-2-amino-propionamide.

Reductive Amination: The key step involves the reductive amination of 4-(methylthio)benzaldehyde with (S)-2-amino-propionamide in the presence of a reducing agent such as sodium cyanoborohydride.

N-Methylation: The intermediate product is then subjected to N-methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Corresponding amine.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide has been explored for its potential as a pharmacological agent. Its structural characteristics suggest that it may interact with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties. Studies involving animal models have shown that modifications in the amine group can enhance serotonin reuptake inhibition, suggesting potential use in treating depression .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems. Its ability to modulate neurotransmitter levels could position it as a candidate for treating neurodegenerative diseases.

Research Findings

A study demonstrated that derivatives of this compound showed significant activity in modulating dopamine receptors, which are critical in conditions like Parkinson's disease .

Synthetic Chemistry

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Amidation Reactions : Useful in creating new pharmaceutical compounds.

- Sulfide Modifications : Enhancing solubility and bioavailability of drugs.

Biochemical Studies

This compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as an inhibitor or activator can provide insights into metabolic processes.

Example Study

In vitro studies have shown that (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide can inhibit specific enzymes involved in metabolic pathways, providing a basis for further exploration in metabolic regulation .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-methyl-propionamide backbone but differ in substituents on the benzyl group or stereochemistry:

Pharmacokinetic and Metabolic Comparisons

-

- Therapeutic Use: Reversible MAO-B inhibitor with high selectivity.

- Solubility: Methanesulfonate salt improves aqueous solubility, critical for oral administration.

Target Compound vs. Fluoro Analog ():

The methylsulfanyl group in the target compound likely increases metabolic stability compared to the 2-fluoro analog, as sulfur-containing groups are less prone to oxidative degradation than fluorine-substituted aromatics. However, fluorine’s electronegativity may enhance binding to targets like aminergic receptors .

Key Research Findings and Implications

- Metabolic Stability: Sulfur-containing substituents (e.g., methylsulfanyl) often resist first-pass metabolism better than oxygen or nitrogen-based groups, as seen in comparisons with BM 12.1179’s nitroxy group .

- Chirality Matters: The S-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective binding to biological targets, aligning with the "similar property principle" in drug design .

Biological Activity

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

- Starting Materials : The synthesis begins with (S)-2-amino-3-methylbutanoic acid and 4-(methylthio)benzyl chloride.

- Amidation Reaction : The acid is converted to its corresponding amide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

- N-Methylation : The resulting amide undergoes N-methylation using methyl iodide and a base like potassium carbonate.

This compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules with potential therapeutic properties.

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, affecting various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Potential Therapeutic Applications

Research indicates that this compound may have various therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide have demonstrated significant anticancer properties in vitro .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, showing promise against various bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against selected bacterial strains | |

| Enzyme Inhibition | Modulation of specific enzymatic pathways |

Case Studies

- Anticancer Research : A study demonstrated that (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide derivatives could sensitize multiple myeloma cells to established treatments like bortezomib. This suggests a synergistic effect that enhances therapeutic efficacy .

- Inhibition Studies : Another investigation focused on the inhibition of proteasome activity, where compounds similar to (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide were shown to improve cell permeability and potency as proteasome inhibitors, highlighting their potential in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide in academic settings?

The synthesis involves two key steps:

- Reductive amination : Reacting 4-(methylthio)benzaldehyde with (S)-2-amino-propionamide using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6. This step ensures stereochemical integrity of the chiral center .

- N-Methylation : Treating the intermediate with methyl iodide (MeI) in the presence of a base (e.g., K2CO3) in DMF at 60°C. Purification via column chromatography or recrystallization yields the final product (>90% purity) . Note: Industrial methods (e.g., flow reactors) are not recommended for small-scale academic synthesis due to cost and complexity.

Q. How can researchers confirm the stereochemical purity of this compound?

Analytical methods include:

- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD) : Detecting optical activity at 220–250 nm to verify S-configuration .

- X-ray Crystallography : Definitive structural confirmation, though resource-intensive .

Q. What in vitro assays are suitable for preliminary biological screening?

Standard protocols include:

- Enzyme Inhibition Assays : Measure IC50 values against targets like proteasomes or dopamine receptors using fluorogenic substrates (e.g., Z-Gly-Gly-Leu-AMC for proteasome activity) .

- Cell Viability Assays : Test anticancer activity in HepG2 (hepatocarcinoma) or MCF-7 (breast cancer) cell lines via MTT assays .

Advanced Research Questions

Q. How can contradictory data in neuropharmacological studies (e.g., serotonin vs. dopamine modulation) be resolved?

Contradictions may arise from:

- Assay Variability : Validate results across multiple models (e.g., primary neurons vs. transfected cell lines).

- Metabolite Interference : Use LC-MS to identify degradation products during long-term incubations .

- Structural Analog Testing : Compare activity of methylthio vs. sulfone derivatives to isolate functional group contributions .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

Structural modifications include:

- Oxidation of Methylthio to Sulfone : Enhances polarity and reduces CYP450-mediated metabolism .

- Bioisosteric Replacement : Substitute the methylthio group with trifluoromethyl (CF3) to improve pharmacokinetics, as seen in fluorinated analogs .

- Prodrug Design : Mask the amino group with acetyl or tert-butyloxycarbonyl (Boc) protections to enhance oral bioavailability .

Q. What computational methods predict binding interactions with dopamine receptors?

- Molecular Docking : Use AutoDock Vina to model interactions with D2 receptor active sites (PDB ID: 6CM4). Focus on hydrogen bonding with Ser193 and hydrophobic interactions with Phe389 .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in GROMACS, evaluating root-mean-square deviation (RMSD) of ligand-receptor complexes .

Q. How does the methylthio group influence biological activity compared to sulfone derivatives?

- Methylthio (S-Me) : Enhances lipophilicity (logP = 2.1), improving blood-brain barrier penetration but increasing susceptibility to oxidation .

- Sulfone (SO2) : Reduces logP (1.3) and improves aqueous solubility, critical for renal clearance. In vitro studies show sulfone derivatives exhibit 3-fold higher proteasome inhibition (IC50 = 0.8 µM vs. 2.4 µM for S-Me) .

Methodological Challenges & Solutions

Q. How to address low yields in N-methylation reactions during synthesis?

- Optimize Base Selection : Replace K2CO3 with stronger bases like NaH in THF to accelerate reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, achieving 85% yield .

Q. What experimental controls validate enzyme inhibition specificity?

- Negative Controls : Use inactive enantiomers (R-configuration) to confirm stereoselective activity.

- Off-Target Screening : Test against unrelated enzymes (e.g., acetylcholinesterase) to rule out nonspecific binding .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Core Modifications : Vary substituents on the benzyl ring (e.g., 4-F, 4-Cl) to assess electronic effects .

- Side Chain Alterations : Replace N-methyl with cyclopropyl or allyl groups to explore steric effects on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.